An In-depth Technical Guide to Fenoterol-d6 Hydrobromide: Properties, Pharmacology, and Analytical Applications
An In-depth Technical Guide to Fenoterol-d6 Hydrobromide: Properties, Pharmacology, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, pharmacological actions, and analytical applications of Fenoterol-d6 Hydrobromide. Designed for the scientific community, this document delves into the core characteristics of this isotopically labeled compound, offering insights into its utility in research and development.
Chemical and Physical Properties
Fenoterol-d6 Hydrobromide is the deuterated form of Fenoterol Hydrobromide, a well-established β2-adrenergic receptor agonist. The incorporation of six deuterium atoms into the molecule provides a stable isotopic label, making it an invaluable tool in various analytical methodologies, particularly in mass spectrometry-based quantification.
Core Chemical Identifiers
| Property | Value | Source(s) |
| Chemical Name | 5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide | [1][2] |
| CAS Number | 1286129-04-1 | [1][2][3] |
| Molecular Formula | C₁₇H₁₆D₆BrNO₄ | [3] |
| Molecular Weight | 390.30 g/mol | [2][3] |
| Structure | ![]() |
Physicochemical Characteristics
The physicochemical properties of Fenoterol-d6 Hydrobromide are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| Physical Form | Off-white to light green solid | [3] |
| Melting Point | 220 - 235 °C (for non-deuterated form) | [4] |
| Solubility | Water: 25 mg/mL (ultrasonication may be required)DMSO: ≥ 100 mg/mLEthanol: Soluble | [3][4][5][6] |
| pKa | 8.5 (for non-deuterated form) |
Note on Solubility: The solubility of Fenoterol Hydrobromide has been reported in various solvents. The deuterated form is expected to have very similar solubility characteristics. One study found the highest solubility of the non-deuterated form in dimethyl sulfoxide (DMSO) at 170.2 mg/ml[7].
Pharmacology and Mechanism of Action
The pharmacological activity of Fenoterol-d6 Hydrobromide is attributed to its non-deuterated counterpart, Fenoterol. The deuterium labeling does not significantly alter its biological activity but serves as a stable isotope tracer for analytical purposes.
Mechanism of Action
Fenoterol is a potent and selective agonist for β2-adrenergic receptors[3]. Its mechanism of action involves the following key steps:
-
Receptor Binding: Fenoterol binds to β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchioles in the lungs.
-
Signal Transduction: This binding activates the Gs alpha subunit of the receptor, leading to the activation of adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A Activation: The increased intracellular levels of cAMP activate Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle.
-
Bronchodilation: The relaxation of the airway smooth muscle results in bronchodilation, making it easier to breathe.
Pharmacokinetics
-
Absorption: Fenoterol is readily absorbed after oral administration, but it undergoes extensive first-pass metabolism.
-
Metabolism: The primary routes of metabolism are sulfation and glucuronidation of the phenolic hydroxyl groups[8].
-
Excretion: Metabolites are primarily excreted in the urine.
The deuterium substitution in Fenoterol-d6 Hydrobromide is on the ethylamine side chain, which is not a primary site of metabolism. Therefore, its pharmacokinetic profile is expected to be very similar to that of the non-deuterated drug.
Synthesis of Fenoterol-d6 Hydrobromide
A general synthetic scheme for fenoterol analogues is available and could be adapted for the introduction of the deuterium label[10].
Analytical Applications
The primary application of Fenoterol-d6 Hydrobromide is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. The six deuterium atoms provide a distinct mass shift from the unlabeled analyte, allowing for accurate and precise quantification in complex biological matrices like plasma and urine.
Quantification of Fenoterol in Human Plasma using LC-MS/MS
The following is a representative protocol for the quantification of Fenoterol in human plasma using Fenoterol-d6 Hydrobromide as an internal standard, adapted from a published method[11][12].
4.1.1. Materials and Reagents
-
Fenoterol standard
-
Fenoterol-d6 Hydrobromide (Internal Standard)
-
Human plasma
-
Methanol (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
4.1.2. Sample Preparation
-
To 500 µL of human plasma, add 50 µL of the internal standard solution (Fenoterol-d6 Hydrobromide in methanol).
-
Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Fenoterol: Precursor ion (Q1) m/z 304.2 → Product ion (Q3) m/z 135.1
-
Fenoterol-d6: Precursor ion (Q1) m/z 310.2 → Product ion (Q3) m/z 135.1
-
4.1.4. Data Analysis
The concentration of Fenoterol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of Fenoterol.
Stability and Storage
Fenoterol-d6 Hydrobromide should be stored in a well-closed container, protected from light. For long-term storage, it is recommended to keep the compound at -20°C. Solutions of the compound in organic solvents can be stored at -80°C for extended periods.
Conclusion
Fenoterol-d6 Hydrobromide is an essential tool for researchers and scientists in the fields of pharmacology, drug metabolism, and bioanalysis. Its well-defined chemical and physical properties, coupled with its utility as a stable isotope-labeled internal standard, enable accurate and reliable quantification of Fenoterol in various biological matrices. This guide provides a foundational understanding of this important compound, facilitating its effective application in scientific research.
References
-
ResearchGate. (n.d.). Solubility study of fenoterol in different solvents. [Link]
-
MP Biomedicals. (n.d.). Fenoterol hydrobromide. [Link]
-
Jatuporn, S., et al. (2012). Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. AAPS PharmSciTech, 13(4), 1334–1342. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000076). [Link]
-
Abu-Qare, A. W., & Wainer, I. W. (2004). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 813(1-2), 237–244. [Link]
- Wainer, I. W., & Doyle, T. D. (2004). or (r,s)-fenoterol analogues and their use in treating congestive heart failure.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). [Link]
-
ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059911). [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000076). [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000134). [Link]
-
National Center for Biotechnology Information. (n.d.). Fenoterol Hydrobromide. PubChem. [Link]
-
ResearchGate. (n.d.). ¹H NMR (500 MHz, DMSO-d6, ppm) and ¹³C NMR (500 MHz, 5000 scans,.... [Link]
-
Wainer, I. W., et al. (2008). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 861(1), 60–66. [Link]
-
Zhang, Y., et al. (2016). Efficient synthesis of D6 -clenproperol and D6 -cimaterol using deuterium isopropylamine as labelled precursor. Journal of labelled compounds & radiopharmaceuticals, 59(13), 552–556. [Link]
-
Supporting Materials. (n.d.). [Link]
-
ResearchGate. (n.d.). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. [Link]
-
Thevis, M., et al. (2012). In vitro synthesis and characterisation of three fenoterol sulfoconjugates detected in fenoterol post-administration urine samples. Steroids, 77(11), 1151–1157. [Link]
-
Spectra Analysis. (n.d.). Infrared Spectra of Controlled Substances. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]
-
National Center for Biotechnology Information. (n.d.). Fenoterol. PubChem. [Link]
-
ResearchGate. (n.d.). Fenoterol Hydrobromide. [Link]
-
National Center for Biotechnology Information. (n.d.). Fenoterol-d6 Hydrobromide. PubChem. [Link]
-
ResearchGate. (n.d.). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
-
Al-Majed, A. A., & Belal, F. (2003). Spectrophotometric determination of fenoterol hydrobromide in pure form and dosage forms. Il Farmaco, 58(10), 1033–1038. [Link]
Sources
- 1. Fenoterol-d6 Hydrobromide | LGC Standards [lgcstandards.com]
- 2. Fenoterol-d6 Hydrobromide | C17H22BrNO4 | CID 71316729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mpbio.com [mpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 1944-12-3 CAS MSDS (FENOTEROL HYDROBROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro synthesis and characterisation of three fenoterol sulfoconjugates detected in fenoterol post-administration urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of D6 -clenproperol and D6 -cimaterol using deuterium isopropylamine as labelled precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CA2660707C - Preparation of (r,r)-fenoterol and (r,r)- or (r,s)-fenoterol analogues and their use in treating congestive heart failure - Google Patents [patents.google.com]
- 11. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. | Sigma-Aldrich [sigmaaldrich.com]

